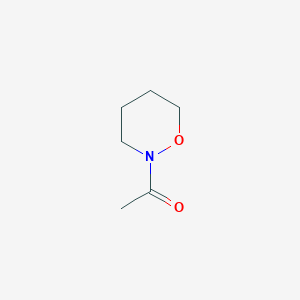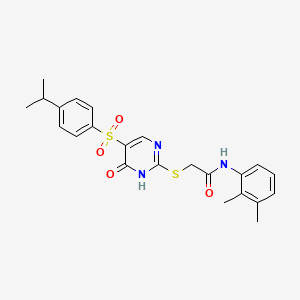
2-(benzylthio)-5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(benzylthio)-5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazole is a chemical compound that is used in scientific research. It is a type of imidazole that has a benzylthio group, a bromophenyl group, and a difluoromethoxyphenyl group attached to it. This compound has been synthesized using various methods, and it has been found to have several biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-(benzylthio)-5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazole is not fully understood. However, it has been proposed that it inhibits the activity of certain enzymes that are involved in cell growth and inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(benzylthio)-5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazole has several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as protein kinases and cyclooxygenases, which are involved in cell growth and inflammation. It has also been shown to induce apoptosis in cancer cells, which can lead to the death of these cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(benzylthio)-5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazole in lab experiments is that it has been shown to be effective in inhibiting the growth of cancer cells in vitro. This makes it a promising candidate for further research into its potential as an anticancer agent. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
Orientations Futures
There are several future directions for research on 2-(benzylthio)-5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazole. One direction is to further investigate its potential as an anticancer agent, both in vitro and in vivo. Another direction is to study its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, future research could focus on understanding the compound's mechanism of action, which could lead to the development of more effective treatments for cancer and inflammation.
Méthodes De Synthèse
The synthesis of 2-(benzylthio)-5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazole has been reported in several research articles. One of the methods involves the reaction of 2-(benzylthio)imidazole with 4-bromoaniline in the presence of a palladium catalyst. The resulting intermediate is then reacted with 4-(difluoromethoxy)phenylboronic acid in the presence of a base to give the final product.
Applications De Recherche Scientifique
2-(benzylthio)-5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazole has been used in several scientific research studies. It has been found to have potential as an anticancer agent, as it inhibits the growth of cancer cells in vitro. It has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
Propriétés
IUPAC Name |
2-benzylsulfanyl-5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrF2N2OS/c24-18-8-6-17(7-9-18)21-14-27-23(30-15-16-4-2-1-3-5-16)28(21)19-10-12-20(13-11-19)29-22(25)26/h1-14,22H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJUKDAWMJJRJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)F)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrF2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylthio)-5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2941894.png)

![2-chloro-N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]acetamide](/img/structure/B2941898.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)thio)acetamide](/img/structure/B2941899.png)


![4-(Naphthalen-1-ylmethylsulfanyl)-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one](/img/structure/B2941903.png)
![2-Chloro-N-[2-[1-(difluoromethyl)imidazol-2-yl]-1-phenylethyl]propanamide](/img/structure/B2941905.png)


![2-[(2-Chlorobenzyl)sulfanyl]-4-(diethylamino)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2941908.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2941909.png)

![4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-cyclopentylpiperidine-1-carboxamide](/img/structure/B2941913.png)